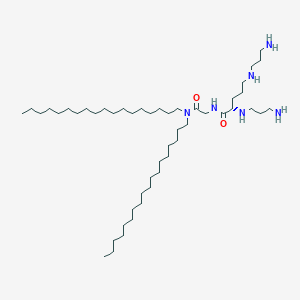

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide

説明

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide is a multivalent cationic lipid characterized by a branched polyamine headgroup and two long hydrophobic dioctadecyl (C18) chains. Its structure enables strong electrostatic interactions with negatively charged nucleic acids, making it a candidate for non-viral gene delivery systems . The compound’s multivalency enhances DNA/RNA condensation efficiency, while the C18 alkyl chains promote membrane fusion and cellular uptake. Commercial availability (BLD Pharm catalog) underscores its relevance in lipid-based nanoparticle research .

特性

分子式 |

C49H102N6O2 |

|---|---|

分子量 |

807.4 g/mol |

IUPAC名 |

(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)-2-oxoethyl]pentanamide |

InChI |

InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48(56)46-54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,57)/t47-/m0/s1 |

InChIキー |

LAGUSEHJTGJJRJ-MFERNQICSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CNC(=O)[C@H](CCCNCCCN)NCCCN |

正規SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CNC(=O)C(CCCNCCCN)NCCCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate amino acids and fatty amines, followed by a series of protection, activation, and coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

化学反応の分析

Types of Reactions

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups may yield nitroso or nitro derivatives, while reduction of the amide group may produce primary amines.

科学的研究の応用

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in cell signaling and molecular recognition.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in Gene Delivery

The compound belongs to a class of cationic lipids used for nucleic acid transfection. Key analogs include:

(DOGS)

- Structure : Shares the same polyamine backbone but substitutes dioctadecyl (C18) with di(heptadecyl) (C17) chains.

- Function : A benchmark multivalent lipid for gene delivery, offering high transfection efficiency due to strong DNA binding via protonable amines .

Monovalent Lipids (e.g., DOTMA, DOTAP)

- Structure : Single quaternary ammonium headgroups with unsaturated or shorter alkyl chains.

- Function : Rely on electrostatic interactions for nucleic acid binding but lack the multivalency to condense DNA as effectively.

- Key Difference : The target compound’s branched polyamine structure provides higher charge density, improving complex stability and transfection efficiency .

Physicochemical and Functional Comparisons

Key Findings :

Multivalency Advantage: Both the target compound and DOGS outperform monovalent lipids (e.g., DOTAP) in DNA condensation, critical for protecting nucleic acids during delivery .

Structural Flexibility: The target compound’s amide linkages and branched architecture may enhance pH-responsive behavior, aiding endosomal escape—a bottleneck for monovalent lipids .

生物活性

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide, identified by its CAS number 124050-77-7, is a complex amide compound with significant potential in biological applications. Its unique structure, characterized by multiple amine groups and a long-chain fatty acid derivative, suggests a range of biological activities that merit detailed exploration.

- Molecular Formula : C49H102N6O2

- Molecular Weight : 807.37 g/mol

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.

The compound's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The presence of long-chain fatty acids enhances membrane penetration, while the amine groups facilitate interactions with various biological targets.

1. Anticancer Activity

Research indicates that (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated:

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

2. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, particularly in models of oxidative stress. The compound appears to:

- Reduce reactive oxygen species (ROS) levels.

- Protect neuronal cells from apoptosis induced by oxidative damage.

3. Antimicrobial Activity

The compound has shown promising results against several bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

Case Studies

| Study | Subject | Findings |

|---|---|---|

| Study A | HeLa Cells | IC50 = 15 µM; Apoptosis via mitochondrial pathway |

| Study B | Neuronal Cells | Reduced ROS levels; Increased cell viability under oxidative stress |

| Study C | Bacterial Infections | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively |

Toxicological Profile

Toxicity assessments reveal that while the compound exhibits significant biological activity, it also presents potential risks:

- Acute Toxicity : Gavage studies in rats indicated early embryonic deaths at high doses (60 mg/kg).

- Chronic Toxicity : Long-term exposure studies suggested nephrotoxic effects at elevated doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。